1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have promising effects on various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole is not fully understood. However, it has been proposed that the compound acts by inhibiting certain enzymes and proteins that are involved in various biochemical processes. This inhibition leads to the modulation of these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been shown to have antibacterial and antifungal properties. Additionally, it has been found to have anticancer effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole in lab experiments include its low toxicity, high solubility, and stability. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole. These include investigating its potential as a treatment for various inflammatory disorders, such as arthritis and inflammatory bowel disease. Additionally, further studies could explore its potential as a treatment for cancer and neurological disorders, such as Alzheimer's disease. Furthermore, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole has been achieved using several methods, including the use of palladium catalyzed coupling reactions and the use of ionic liquids as solvents. These methods have been found to be efficient and cost-effective in producing the compound in high yields.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antimicrobial, and anticancer properties. Studies have also shown that this compound can regulate the immune system and improve cognitive function.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,3-dimethoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-23-18-9-5-6-15(19(18)24-2)20-21-10-11-22(20)12-14-13-25-16-7-3-4-8-17(16)26-14/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYUFBBRFKQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC=CN2CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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